molecular formula C11H15BrO3 B8614663 4-Bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene

4-Bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene

Cat. No. B8614663
M. Wt: 275.14 g/mol
InChI Key: IYOSRMOIJJWLCX-UHFFFAOYSA-N
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Patent
US05935972

Procedure details

A solution of 4-bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene (5 g) in toluene (5 ml) was added to a mixture of polyphosphoric acid (2 g) and toluene (20 ml) at reflux, and the resulting dark mixture heated at reflux for 4 h. The solvent was decanted from the cooled mixture which was washed with further toluene (2×20 ml). The residue was dissolved in 2N sodium carbonate (20 ml) and was extracted with dichloromethane (3×20 ml). The combined, dried (MgSO4) organics were evaporated in vacuo and the dark residue purified by Kugelrohr distillation (8 mbar, 150°) to give a mixture of starting material and product as a colorless oil (4.1 g). The mixture was purified by FCC eluting with dichloromethane-hexane (1:3) to give the title compound as an oil (1.33 g).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
4.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH:10](OC)OC)=[C:4]([CH3:15])[CH:3]=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH3:15])[C:5]2[O:8][CH:9]=[CH:10][C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OCC(OC)OC)C
Name
polyphosphoric acid
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
product
Quantity
4.1 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the resulting dark mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was decanted from the cooled mixture which
WASH
Type
WASH
Details
was washed with further toluene (2×20 ml)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2N sodium carbonate (20 ml)
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
organics were evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the dark residue purified by Kugelrohr distillation (8 mbar, 150°)
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
The mixture was purified by FCC
WASH
Type
WASH
Details
eluting with dichloromethane-hexane (1:3)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C2=C(C=CO2)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 34.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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